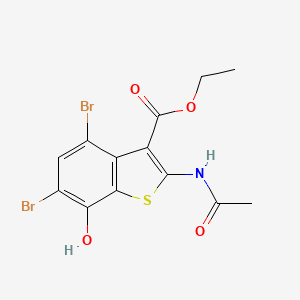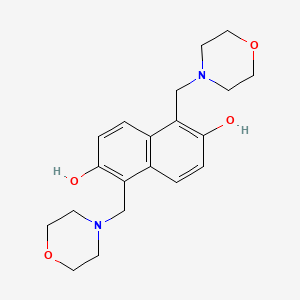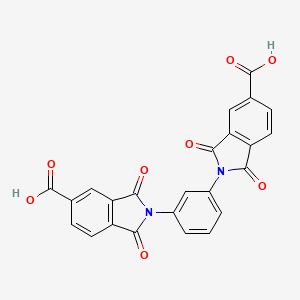![molecular formula C15H11BrN2O2S B3441840 3-amino-2-(4-bromobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B3441840.png)
3-amino-2-(4-bromobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one
Descripción general
Descripción
3-amino-2-(4-bromobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of thienopyridines.
Mecanismo De Acción
The mechanism of action of 3-amino-2-(4-bromobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one is not fully understood. However, studies have suggested that it exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. The anti-inflammatory activity of this compound is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The antiviral activity of this compound is thought to be due to its ability to inhibit the replication of the influenza virus.
Biochemical and Physiological Effects
Studies have shown that 3-amino-2-(4-bromobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one can have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the activity of HDACs, resulting in the upregulation of tumor suppressor genes and the downregulation of oncogenes. In addition, it has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The antiviral activity of this compound is thought to be due to its ability to inhibit the replication of the influenza virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-amino-2-(4-bromobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one in lab experiments include its well-established synthesis method, its potential applications in various fields of research, and its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of the influenza virus. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its mode of action. In addition, the safety and toxicity of this compound need to be evaluated before it can be used in clinical settings.
Direcciones Futuras
There are several future directions for research on 3-amino-2-(4-bromobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one. One direction is to further investigate its mechanism of action, particularly its ability to inhibit the activity of HDACs. Another direction is to evaluate its safety and toxicity in preclinical studies, with the ultimate goal of developing it into a clinical drug. In addition, further research is needed to explore its potential applications in other fields of research, such as neurodegenerative diseases and autoimmune disorders. Finally, the development of new synthetic methods for this compound could lead to the discovery of new analogs with improved properties.
Aplicaciones Científicas De Investigación
3-amino-2-(4-bromobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one has been studied for its potential applications in various fields of research. It has been reported to have anticancer, anti-inflammatory, and antiviral properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have antiviral activity against the influenza virus.
Propiedades
IUPAC Name |
3-amino-2-(4-bromobenzoyl)-4-methyl-7H-thieno[2,3-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c1-7-6-10(19)18-15-11(7)12(17)14(21-15)13(20)8-2-4-9(16)5-3-8/h2-6H,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSTYLUKIWTZGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=C(S2)C(=O)C3=CC=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide](/img/structure/B3441758.png)
![N-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B3441765.png)
![ethyl 2-[(N-methyl-N-phenylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3441773.png)

![4-[(2,4,6-triisopropylphenyl)sulfonyl]morpholine](/img/structure/B3441783.png)

![{[1-(2,6-dichlorophenyl)-2-ethoxy-1H-indol-3-yl]methylene}malononitrile](/img/structure/B3441801.png)
![N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-mesityl-N~3~-methyl-beta-alaninamide](/img/structure/B3441805.png)
![3-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzoic acid](/img/structure/B3441813.png)
![N-(4-{[(3-anilino-2-quinoxalinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3441817.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-methoxy-N-(4-methoxyphenyl)benzamide](/img/structure/B3441823.png)
![methyl {[6-(4-bromophenyl)-3-cyano-4-(2-thienyl)-2-pyridinyl]thio}acetate](/img/structure/B3441836.png)

![5-[(diphenylacetyl)amino]isophthalic acid](/img/structure/B3441859.png)